molecular formula C22H20ClNO B261617 2-chloro-N-[(2,5-dimethylphenyl)(phenyl)methyl]benzamide

2-chloro-N-[(2,5-dimethylphenyl)(phenyl)methyl]benzamide

Cat. No. B261617
M. Wt: 349.9 g/mol
InChI Key: RZJCXNYVDNKREI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[(2,5-dimethylphenyl)(phenyl)methyl]benzamide is a chemical compound that belongs to the class of benzamides. It is commonly used in scientific research for its various applications.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2,5-dimethylphenyl)(phenyl)methyl]benzamide involves its binding to GPCRs. GPCRs are transmembrane proteins that play a crucial role in signal transduction in cells. They are involved in a wide range of physiological processes, including sensory perception, hormone secretion, and neurotransmitter release. By binding to GPCRs, 2-chloro-N-[(2,5-dimethylphenyl)(phenyl)methyl]benzamide can modulate their activity and affect downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-[(2,5-dimethylphenyl)(phenyl)methyl]benzamide depend on the specific GPCR it binds to. For example, if it binds to the dopamine receptor, it can affect dopamine signaling in the brain and have potential therapeutic effects for disorders such as Parkinson's disease and schizophrenia. If it binds to the histamine receptor, it can affect histamine signaling and have potential therapeutic effects for allergies and asthma.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-[(2,5-dimethylphenyl)(phenyl)methyl]benzamide in lab experiments is its high affinity and selectivity for GPCRs. This makes it a useful tool for studying GPCR activity and developing new drugs that target these receptors. However, one limitation is that its effects can be dependent on the specific GPCR it binds to, which can make it difficult to generalize its effects across different systems.

Future Directions

There are several future directions for research on 2-chloro-N-[(2,5-dimethylphenyl)(phenyl)methyl]benzamide. One direction is to continue to study its effects on different GPCRs and explore its potential therapeutic applications for various diseases. Another direction is to develop new compounds based on its structure that have improved properties for drug development. Finally, there is a need for more research on the safety and toxicity of 2-chloro-N-[(2,5-dimethylphenyl)(phenyl)methyl]benzamide, especially in the context of long-term use and potential environmental exposure.

Synthesis Methods

The synthesis of 2-chloro-N-[(2,5-dimethylphenyl)(phenyl)methyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with N-(2,5-dimethylphenyl)-N-phenylmethanamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

2-chloro-N-[(2,5-dimethylphenyl)(phenyl)methyl]benzamide has various scientific research applications. It is commonly used as a ligand in receptor binding assays to study the activity of G protein-coupled receptors (GPCRs). It is also used in the development of new drugs that target GPCRs, which are important drug targets for various diseases.

properties

Product Name

2-chloro-N-[(2,5-dimethylphenyl)(phenyl)methyl]benzamide

Molecular Formula

C22H20ClNO

Molecular Weight

349.9 g/mol

IUPAC Name

2-chloro-N-[(2,5-dimethylphenyl)-phenylmethyl]benzamide

InChI

InChI=1S/C22H20ClNO/c1-15-12-13-16(2)19(14-15)21(17-8-4-3-5-9-17)24-22(25)18-10-6-7-11-20(18)23/h3-14,21H,1-2H3,(H,24,25)

InChI Key

RZJCXNYVDNKREI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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